molecular formula C9H8BrF3O3 B3256125 Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate CAS No. 26431-56-1

Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate

Cat. No.: B3256125
CAS No.: 26431-56-1
M. Wt: 301.06 g/mol
InChI Key: ISNQYMXGQFPNFT-UHFFFAOYSA-N
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Description

Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate is a fluorinated furan derivative with significant utility in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals. Its structure combines a bromomethyl substituent at position 2 and a trifluoromethyl group at position 4 of the furan ring, which synergistically enhances its reactivity and stability. The bromomethyl group serves as a versatile leaving group, enabling nucleophilic substitution reactions, while the electron-withdrawing trifluoromethyl group stabilizes the aromatic system and directs regioselectivity in further functionalizations .

Properties

IUPAC Name

ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O3/c1-2-15-8(14)7-5(9(11,12)13)4-16-6(7)3-10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNQYMXGQFPNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=C1C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate typically involves the bromination of a precursor compound, followed by esterification. One common method includes the bromination of 2-methyl-4-(trifluoromethyl)furan-3-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting bromomethyl derivative is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation and Reduction: The furan ring can participate in oxidation and reduction reactions under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Ester Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced furan derivatives.

    Ester Hydrolysis: 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylic acid.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry:
    • Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate serves as an intermediate for synthesizing potential pharmaceutical agents. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, potentially modulating biological pathways and enzyme activities .
    • Research has shown its effectiveness in targeting specific enzymes or receptors, which is crucial for developing new therapeutic agents against diseases such as cancer and inflammation.
  • Organic Synthesis:
    • This compound acts as a versatile building block in organic synthesis, allowing chemists to create complex molecules through various reactions such as nucleophilic substitution and electrophilic addition .
    • The trifluoromethyl group imparts unique reactivity patterns that facilitate the formation of diverse derivatives, enhancing the compound's utility in synthetic chemistry.
  • Materials Science:
    • Due to its unique structural characteristics, this compound is explored for applications in developing specialty chemicals and advanced materials, including polymers and coatings.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes demonstrated its ability to inhibit enzyme activity through covalent bonding. This mechanism highlights its potential as a lead compound for developing enzyme inhibitors .

Mechanism of Action

The mechanism of action of Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate BrCH2 (2), CF3 (4) ~287.03 Bromomethyl, Trifluoromethyl
Ethyl 5-(4-bromophenyl)-2-(trifluoromethyl)furan-3-carboxylate 4-BrPh (5), CF3 (2) ~349.13 Aryl bromide, Trifluoromethyl
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde CF3Ph-O- (4), CHO (1) ~266.20 Trifluoromethyl, Aldehyde

Key Observations :

  • Substituent Positionality : The trifluoromethyl group at position 4 in the target compound creates a distinct electronic environment compared to its positional isomer (CF3 at position 2 in Ethyl 5-(4-bromophenyl)-2-(trifluoromethyl)furan-3-carboxylate). This difference impacts resonance stabilization and reactivity toward electrophilic substitution .
  • Leaving Group Efficacy : The bromomethyl group in the target compound is more reactive in SN2 reactions than the aryl bromide in Ethyl 5-(4-bromophenyl)-2-(trifluoromethyl)furan-3-carboxylate, which is better suited for Suzuki-Miyaura couplings .

Physicochemical Properties

  • Solubility: The trifluoromethyl group enhances lipophilicity, making the target compound less polar than non-fluorinated analogs. However, it is more soluble in polar aprotic solvents (e.g., DMF, DMSO) compared to 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde, which contains a polar aldehyde group .
  • Thermal Stability: The electron-withdrawing CF3 group increases thermal stability relative to non-fluorinated furans.

Pharmacological Relevance

  • Antimicrobial Agents : Ethyl 5-(4-bromophenyl)-2-(trifluoromethyl)furan-3-carboxylate shows moderate activity against Gram-positive bacteria (MIC: 8 µg/mL) .
  • Anticancer Research : Trifluoromethyl-substituted furans inhibit kinases involved in tumor proliferation, though the target compound’s bromomethyl group may enhance cytotoxicity through alkylation pathways.

Biological Activity

Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate is an organic compound notable for its unique structural features, including a bromine atom, a trifluoromethyl group, and a furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C₁₃H₉BrF₃O₃
  • Molecular Weight : Approximately 329.1 g/mol
  • Structural Features :
    • Bromomethyl group enhances reactivity.
    • Trifluoromethyl group increases lipophilicity and metabolic stability.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the bromomethyl group allows for covalent bond formation with nucleophilic residues in proteins, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. This dual interaction mechanism may modulate specific biological pathways, making it relevant for therapeutic applications.

Medicinal Chemistry

This compound serves as an intermediate in synthesizing pharmaceuticals that target specific enzymes or receptors. Its unique chemical structure allows it to act as a potential inhibitor or modulator in various biological processes.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity :
    • Studies have demonstrated that compounds with similar structural features exhibit inhibitory effects against enzymes such as acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2). For instance, derivatives containing trifluoromethyl groups have shown enhanced inhibitory activity due to increased interactions with enzyme active sites .
  • Antioxidant Activity :
    • The compound's ability to scavenge free radicals has been noted, suggesting potential applications in preventing oxidative stress-related diseases .
  • Cytotoxicity Studies :
    • Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into its potential as an anti-cancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 2-(trifluoromethyl)furan-3-carboxylateTrifluoromethyl group onlyModerate inhibition of AChE
Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylateBromine and trifluoromethyl groupsEnhanced binding affinity and potential enzyme inhibition
Ethyl 2-bromo-4-(difluoromethyl)furan-3-carboxylateBromine and difluoromethyl groupsReduced activity compared to trifluoromethyl derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate, and what critical reaction parameters influence yield?

  • Methodological Answer :

  • Step 1 : Start with ethyl furan-3-carboxylate derivatives. Bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ or CHCl₃.
  • Step 2 : Introduce the trifluoromethyl group via nucleophilic trifluoromethylation or transition-metal-catalyzed cross-coupling. For example, use CuI-mediated reactions with CF₃ sources like TMSCF₃ .
  • Critical Parameters : Temperature control (60–80°C for bromination), solvent polarity (to stabilize intermediates), and stoichiometric ratios (excess CF₃ reagent ensures complete substitution). Purity is monitored via TLC and HPLC .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies the bromomethyl (δ ~4.3–4.5 ppm, singlet) and trifluoromethyl (δ ~120–125 ppm in ¹⁹F NMR) groups. ¹³C NMR confirms ester carbonyl (δ ~165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₉H₈BrF₃O₃) via [M+H]⁺ or [M+Na]⁺ adducts. Fragmentation patterns distinguish substituents (e.g., loss of Br or CF₃) .
  • X-ray Crystallography : Resolves spatial arrangement of the furan ring and substituents, confirming regiochemistry .

Advanced Research Questions

Q. What strategies are effective in optimizing regioselectivity during bromination of the furan ring?

  • Methodological Answer :

  • Steric and Electronic Control : Use directing groups (e.g., ester at C3) to favor bromination at C2. Electron-withdrawing groups (e.g., CF₃ at C4) deactivate adjacent positions, enhancing selectivity .
  • Catalytic Systems : Pd or Cu catalysts with ligands (e.g., phosphines) can direct bromine placement. For example, Pd(OAc)₂ with PPh₃ improves yield in regioselective bromination .
  • Validation : Compare HPLC retention times and ¹H NMR shifts of products with reference standards .

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) for chemical shifts. Tools like ACD/Labs or MestReNova aid in peak assignment .
  • Heteronuclear Correlation (HETCOR) : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and confirm connectivity between Br, CF₃, and the furan ring .
  • Reproducibility Checks : Repeat syntheses under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate batch-specific impurities .

Q. What computational methods predict the reactivity of the bromomethyl group in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for SN2 reactions using Gaussian or ORCA software. Analyze charge distribution (Mulliken charges) on the brominated carbon to predict leaving-group ability .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., DMSO vs. THF) on reaction kinetics. Polar solvents stabilize ionic intermediates, accelerating substitution .
  • Experimental Correlation : Validate predictions with kinetic studies (e.g., monitoring reaction progress via ¹⁹F NMR) .

Q. How does the trifluoromethyl group influence the compound’s metabolic stability in biological assays?

  • Methodological Answer :

  • In Vitro Studies : Incubate the compound with liver microsomes (human/rat) to measure half-life (t₁/₂). CF₃ groups reduce oxidative metabolism by cytochrome P450 enzymes due to their electronegativity and steric bulk .
  • Structure-Activity Relationship (SAR) : Compare analogues with -CF₃ vs. -CH₃. Use LC-MS to quantify metabolites and identify degradation pathways (e.g., ester hydrolysis vs. defluorination) .
  • Data Interpretation : Higher metabolic stability correlates with prolonged exposure in pharmacokinetic (PK) studies, making the compound suitable for in vivo models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate
Reactant of Route 2
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)furan-3-carboxylate

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